![molecular formula C29H22S B14584058 Naphthalene, 1-[(triphenylmethyl)thio]- CAS No. 61623-80-1](/img/structure/B14584058.png)
Naphthalene, 1-[(triphenylmethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1-[(triphenylmethyl)thio]-: is an organic compound that features a naphthalene core substituted with a triphenylmethylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 1-[(triphenylmethyl)thio]- typically involves the reaction of naphthalene with triphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for Naphthalene, 1-[(triphenylmethyl)thio]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used.
Analyse Chemischer Reaktionen
Types of Reactions: Naphthalene, 1-[(triphenylmethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or further to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Naphthalene, 1-[(triphenylmethyl)thio]- is used as a building block in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, Naphthalene, 1-[(triphenylmethyl)thio]- can be used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the synthesis of complex organic compounds .
Wirkmechanismus
The mechanism of action of Naphthalene, 1-[(triphenylmethyl)thio]- involves its ability to undergo various chemical transformations. The triphenylmethylthio group can act as a protecting group for thiols, amines, and alcohols in organic synthesis. Additionally, the compound can participate in hydride abstraction reactions, which are important in the study of reaction mechanisms and in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Naphthalene: The parent compound, which lacks the triphenylmethylthio group.
1-Naphthol: A hydroxylated derivative of naphthalene.
2-Naphthol: Another hydroxylated derivative, differing in the position of the hydroxyl group.
Uniqueness: Naphthalene, 1-[(triphenylmethyl)thio]- is unique due to the presence of the triphenylmethylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
61623-80-1 |
|---|---|
Molekularformel |
C29H22S |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
1-tritylsulfanylnaphthalene |
InChI |
InChI=1S/C29H22S/c1-4-15-24(16-5-1)29(25-17-6-2-7-18-25,26-19-8-3-9-20-26)30-28-22-12-14-23-13-10-11-21-27(23)28/h1-22H |
InChI-Schlüssel |
QDMONNSKYZFTEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



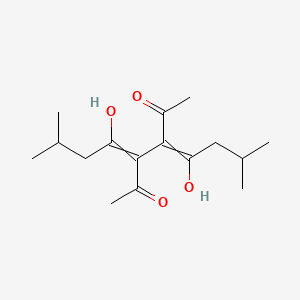
![1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate](/img/structure/B14583984.png)

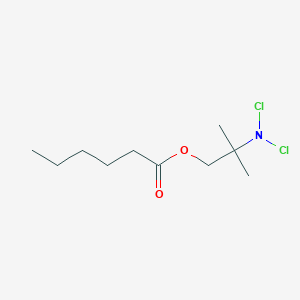
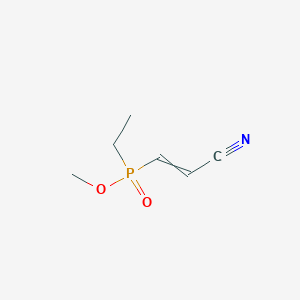

![2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14584012.png)
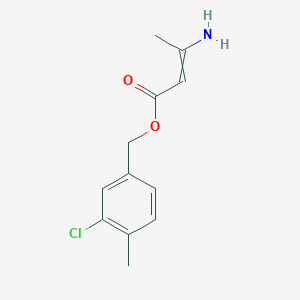
![3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14584028.png)
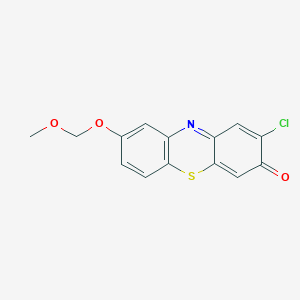

![Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14584052.png)
![Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584053.png)
